Dotriacontanoic acid
Overview
Description
Dotriacontanoic acid, also known as lacceroic acid, is a saturated fatty acid with the chemical formula C₃₂H₆₄O₂. It is a long-chain fatty acid that is found in various natural sources, including stick lac wax. This compound is notable for its high molecular weight and long carbon chain, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dotriacontanoic acid can be synthesized through several methods:
Saponification of Lacceryl Lacceroate: This method involves the hydrolysis of lacceryl lacceroate in the presence of a strong base, such as sodium hydroxide, to yield this compound.
Oxidation of 1-Dotriacontanol: Another method involves the oxidation of 1-dotriacontanol (lacceryl) using oxidizing agents like potassium permanganate or chromium trioxide, followed by purification of the product.
Industrial Production Methods: this compound can also be isolated from natural sources such as stick lac wax. The extraction process involves the purification of the wax to isolate the acid .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form the corresponding alcohol, 1-dotriacontanol.
Esterification: this compound can react with alcohols in the presence of acid catalysts to form esters, such as ethyl lacceroate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Esterification: Alcohols (e.g., ethanol), acid catalysts (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Various oxidized derivatives.
Reduction: 1-Dotriacontanol.
Esterification: Ethyl lacceroate.
Scientific Research Applications
Dotriacontanoic acid has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of long-chain fatty acids and their derivatives.
Biology: It is studied for its role in biological membranes and its effects on cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in lipid metabolism.
Industry: this compound is used in the production of cosmetics, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of dotriacontanoic acid involves its incorporation into biological membranes, where it can influence membrane fluidity and cell signaling pathways. It interacts with various molecular targets, including enzymes involved in lipid metabolism and cell signaling .
Comparison with Similar Compounds
Dotriacontanoic acid is similar to other long-chain saturated fatty acids, such as:
- Hexacosanoic acid (C₂₆H₅₂O₂)
- Octacosanoic acid (C₂₈H₅₆O₂)
- Triacontanoic acid (C₃₀H₆₀O₂)
Uniqueness: this compound is unique due to its longer carbon chain compared to the above-mentioned fatty acids. This longer chain length imparts distinct physical and chemical properties, making it a valuable compound for specific applications in research and industry .
Biological Activity
Dotriacontanoic acid, also known as docosanoic acid or behenic acid, is a long-chain saturated fatty acid with the chemical formula C22H44O2. It is primarily found in various natural sources, including plant waxes and animal fats. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
This compound is characterized by its long carbon chain, which contributes to its unique physical and chemical properties. It is typically found in the cuticular wax of certain plants, such as Picea abies (Norway spruce) needles, and is also present in some animal fats. The structure of this compound can be represented as follows:
1. Anti-inflammatory Effects
Research has indicated that this compound exhibits anti-inflammatory properties. A study examining various fatty acids found that long-chain saturated fatty acids, including this compound, can modulate inflammatory responses by influencing the production of pro-inflammatory cytokines and mediators. Specifically, it has been shown to inhibit the expression of nitric oxide (NO) and interleukin-8 (IL-8) in activated macrophages, which are key players in the inflammatory process .
Table 1: Summary of Anti-inflammatory Activity
Fatty Acid | Inhibition of NO Production | Inhibition of IL-8 Production |
---|---|---|
This compound | Significant | Significant |
Other Long-chain FA | Variable | Variable |
2. Antioxidant Properties
This compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
3. Effects on Lipid Metabolism
Another area of interest is the role of this compound in lipid metabolism. Research suggests that this fatty acid may influence lipid profiles by modulating lipid synthesis and degradation pathways. It has been observed to enhance the uptake of fatty acids into cells, potentially aiding in metabolic processes related to energy production and storage .
Case Studies
Case Study 1: Anti-inflammatory Activity in Cell Models
A study conducted on RAW 264.7 macrophage cells treated with this compound showed a marked reduction in NO production upon stimulation with lipopolysaccharides (LPS). The results indicated that concentrations as low as 50 µg/mL could significantly inhibit NO release, supporting its potential use as an anti-inflammatory agent .
Case Study 2: Antioxidant Efficacy Assessment
In another investigation focusing on the antioxidant properties of this compound, researchers employed a DPPH radical scavenging assay. The results demonstrated that this compound exhibited a dose-dependent scavenging effect on DPPH radicals, confirming its potential utility in formulations aimed at combating oxidative stress .
Properties
IUPAC Name |
dotriacontanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h2-31H2,1H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAIHSUWWZJGHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189791 | |
Record name | Dotriacontanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3625-52-3 | |
Record name | Dotriacontanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3625-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dotriacontanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dotriacontanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LACCEROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB0234915O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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